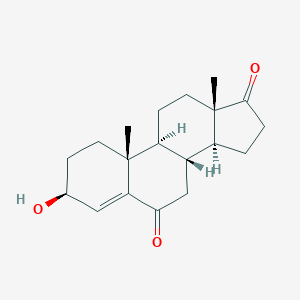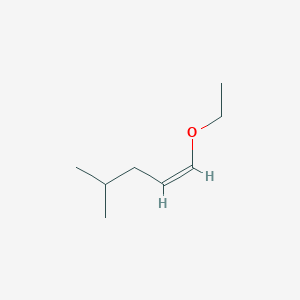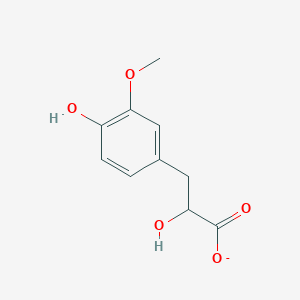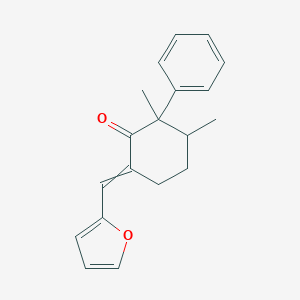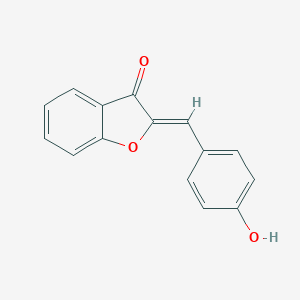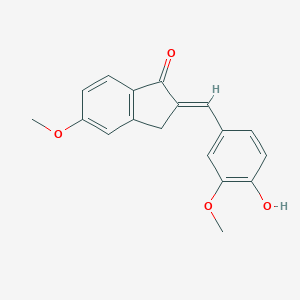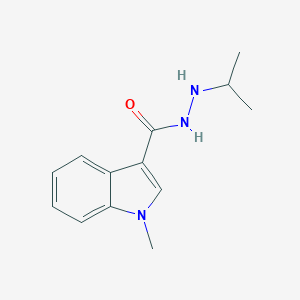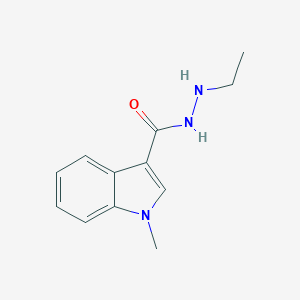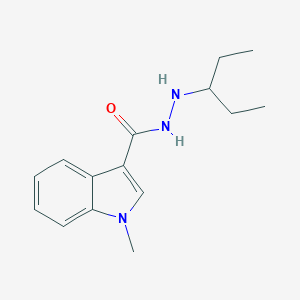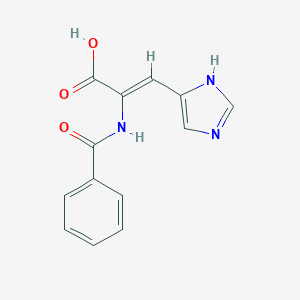
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, also known as TMTSP, is a compound that has been extensively studied for its scientific research applications. It is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. In
Mécanisme D'action
The mechanism of action of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the transfer of a trimethylstannyl group to the substrate, which results in the formation of a tin-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the nature of the substrate. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is known to be a highly selective reagent, which makes it a valuable tool for organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is its high reactivity and selectivity, which makes it a valuable tool for organic synthesis. It is also relatively easy to synthesize and handle, making it a convenient reagent for lab experiments. However, Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is highly sensitive to air and moisture, which can limit its shelf-life and require special handling procedures.
Orientations Futures
There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. One area of interest is the development of new synthetic methods for Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, which could improve its efficiency and yield. Another direction is the exploration of new applications for Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, particularly in the field of biochemistry. Finally, there is potential for the development of new Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane-based materials, which could have applications in areas such as catalysis and energy storage.
Conclusion:
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. Its mechanism of action involves the transfer of a trimethylstannyl group to the substrate, resulting in the formation of a tin-carbon bond. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is a safe compound for use in scientific research, but its sensitivity to air and moisture can limit its shelf-life and require special handling procedures. There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, including the development of new synthetic methods, exploration of new applications, and development of new Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane-based materials.
Méthodes De Synthèse
The synthesis of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the reaction of trichlorotrimethylstannane with 2,3,4,5-tetrachloro-6-nitrophenyl lithium, followed by reduction of the resulting intermediate with sodium borohydride. This method yields Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane in high purity and yield, making it a reliable and efficient method for synthesis.
Applications De Recherche Scientifique
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has been widely used in scientific research, particularly in the field of organic synthesis. It is a highly reactive and selective reagent that can be used for a variety of transformations, such as the conversion of aldehydes to alcohols, reduction of ketones to alcohols, and deoxygenation of epoxides. Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has also found use in materials science, where it has been used as a precursor for the synthesis of various organic-inorganic hybrid materials.
Propriétés
Numéro CAS |
15725-05-0 |
|---|---|
Nom du produit |
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane |
Formule moléculaire |
C12H18Cl4Sn2 |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C6Cl4.6CH3.2Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;;;;;/h;6*1H3;; |
Clé InChI |
JHEQOVGZJIGKOC-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
SMILES canonique |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
Synonymes |
1,2-Bis(trimethylstannyl)-3,4,5,6-tetrachlorobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)
